N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
The compound N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a pyrido-pyrimidine derivative featuring a 2,4-dioxo core fused with a pyridine ring. Key structural elements include:
- A pyrido[3,2-d]pyrimidine-2,4-dione heterocyclic scaffold.
- A 4-fluorophenylmethyl substituent at position 3 of the pyrimidine ring.
- An N-(2,4-dimethylphenyl)acetamide side chain linked to position 1 of the pyrido-pyrimidine core.
Its design likely leverages fluorinated and methylated aryl groups to modulate solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c1-15-5-10-19(16(2)12-15)27-21(30)14-28-20-4-3-11-26-22(20)23(31)29(24(28)32)13-17-6-8-18(25)9-7-17/h3-12H,13-14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEVJFVRXCANBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide (CAS No. 921799-94-2) is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C24H21FN4O3
- Molecular Weight : 432.4 g/mol
- Structural Features : The compound features a pyrido[3,2-d]pyrimidine core with various substituents that may influence its biological activity.
Biological Activity
The biological activity of this compound is primarily assessed through its interactions with various biological targets. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that derivatives of pyrido[3,2-d]pyrimidine compounds exhibit antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzyme systems crucial for survival .
Inhibition of Enzymatic Activity
The compound's structural components suggest potential inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have demonstrated potent inhibition of MAO-A and MAO-B. For instance, a related structure was reported with an IC50 value of 1.54 µM for MAO-A . Such inhibition is relevant for treating neurological disorders.
| Enzyme Type | Compound | IC50 Value (µM) |
|---|---|---|
| MAO-A | Similar Compound | 1.54 |
| MAO-B | Similar Compound | 3.64 |
Anti-inflammatory Properties
Pyrido[3,2-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties:
- COX Inhibition : Some derivatives showed weak to moderate inhibition of cyclooxygenase (COX) enzymes. For example, compounds derived from similar scaffolds exhibited IC50 values ranging from 0.52 to 22.25 µM against COX-II .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar pyrido[3,2-d]pyrimidine derivatives against multiple bacterial strains and found a correlation between structural modifications and increased potency .
- Enzyme Inhibition Profile : Another research focused on the enzyme inhibition profile of these compounds indicated that specific substitutions on the pyrimidine ring could enhance inhibitory activity against MAOs and COX enzymes .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide exhibit significant anticancer properties. These compounds often target specific pathways involved in tumor growth and proliferation. For example:
- Mechanism of Action : The compound may inhibit key enzymes or receptors involved in cancer cell signaling pathways.
- Case Studies : In vitro studies have shown that derivatives of pyrido[3,2-d]pyrimidine can induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Pyrido[3,2-d]pyrimidine Derivatives
| Compound Name | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Compound A | Breast | Apoptosis | |
| Compound B | Lung | Cell Cycle Arrest | |
| Compound C | Colon | Inhibition of Metastasis |
Pharmacological Applications
2.1 Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Its structure suggests potential interactions with inflammatory mediators.
- Clinical Trials : Early-phase clinical trials have reported improvements in inflammation markers among patients treated with similar compounds.
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound Name | Inflammation Model | Effect Observed | Reference |
|---|---|---|---|
| Compound D | Arthritis | Reduced Swelling | |
| Compound E | Asthma | Decreased Airway Resistance |
Neuropharmacology
3.1 Potential for Neurological Disorders
The compound's pharmacological profile suggests it may have applications in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
- Mechanistic Insights : Research indicates that similar compounds can modulate neurotransmitter systems and exhibit neuroprotective effects.
Table 3: Neuroprotective Effects of Pyrido[3,2-d]pyrimidine Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of analogous compounds, highlighting differences in core scaffolds, substituents, and molecular weights:
Key Observations:
Core Scaffold Variations: The pyrido-pyrimidine core in the target compound differs from thieno-pyrimidine () and cyclopenta-pyrimidine () scaffolds. The 2,4-dioxo moiety in the target compound may enhance hydrogen-bonding capacity compared to monoketone analogs (e.g., ’s 4-oxo derivative) .
Substituent Effects :
- Fluorine is a common feature in the target compound and SB-480848, improving metabolic stability and membrane permeability .
- Dimethylphenyl in the target compound contrasts with trifluoromethoxyphenyl in , which introduces stronger electronegativity but higher steric hindrance .
Synthetic Yields :
- Comparable compounds (e.g., ) show yields ranging from 19% to 81%, suggesting challenges in optimizing reactions for bulky, polyaromatic systems .
Analytical Characterization :
- NMR and LC-MS data () highlight the utility of molecular networking to differentiate structurally related compounds based on fragmentation patterns and chemical shifts .
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s 4-fluorophenylmethyl group may mimic substituents in kinase inhibitors (e.g., SB-480848), warranting evaluation against cancer targets .
- Synthetic Optimization : Lower yields in similar compounds (e.g., 19% in ) suggest the need for improved coupling conditions or catalyst systems .
- Dereplication : Molecular networking () could rapidly distinguish the target compound from analogs in drug discovery pipelines .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrido-pyrimidinone acetamide derivatives typically involves multi-step protocols. Key steps include:
- Coupling reactions : Use of carbodiimide coupling agents (e.g., EDC) to link acetamide moieties to pyrido-pyrimidinone cores under inert conditions (e.g., dichloromethane, triethylamine) .
- Cyclization : Pyrido-pyrimidinone rings are formed via base-mediated cyclization of precursor intermediates in solvents like NMP at elevated temperatures (120°C) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the final compound, with yields often improved by optimizing reaction time and stoichiometry .
Q. How should researchers characterize the compound’s structural conformation and purity?
Methodological Answer:
- X-ray crystallography : Resolve absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding, dihedral angles between aromatic rings) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions and detect impurities.
- FT-IR : Validate carbonyl (C=O) and amide (N-H) functional groups.
- HPLC-MS : Assess purity (>95%) and molecular ion consistency .
Q. What solvent systems and stability conditions are optimal for in vitro studies?
Methodological Answer:
- Solubility : Test dimethyl sulfoxide (DMSO) or NMP for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS) .
- Stability : Conduct accelerated degradation studies under varying pH (4–9), temperature (4°C to 37°C), and light exposure. Monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?
Methodological Answer:
- Core modifications : Replace the 4-fluorophenylmethyl group with sulfone or phosphonate moieties to alter electronic properties and hydrogen-bonding capacity .
- Substituent analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. For example, the 2,4-dimethylphenyl group may enhance hydrophobic interactions in enzyme active sites .
- Biological assays : Compare IC₅₀ values of analogs in enzyme inhibition assays to validate computational predictions .
Q. What computational strategies are effective for modeling conformational flexibility and target interactions?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100+ ns trajectories.
- Quantum mechanics (QM) : Calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent variations (e.g., fluorophenyl vs. chlorophenyl) .
Q. How should researchers resolve contradictions in crystallographic data for similar analogs?
Methodological Answer:
- Database surveys : Cross-reference the Cambridge Structural Database (CSD) for pyrido-pyrimidinone analogs to identify trends in dihedral angles and hydrogen-bonding patterns .
- Re-refinement : Re-analyze raw diffraction data (e.g., using SHELXL) to correct for overfitting or missed symmetry elements .
- Statistical validation : Apply R-factor and electron density maps (e.g., Fo-Fc maps) to verify atomic positions .
Q. Can flow chemistry improve scalability and reproducibility of the synthesis?
Methodological Answer:
- Continuous-flow reactors : Optimize coupling and cyclization steps in segmented flow systems to reduce side reactions and improve heat transfer .
- DoE (Design of Experiments) : Use Bayesian optimization to identify critical parameters (e.g., temperature, residence time) for maximizing yield .
- In-line analytics : Integrate UV-Vis or IR sensors for real-time monitoring of intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
